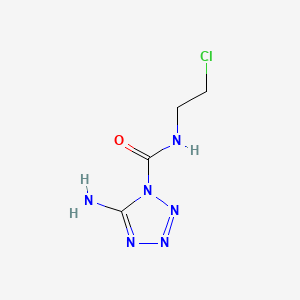

2-Tetrazoline-1-carboxamide, N-(2-chloroethyl)-5-imino-

Description

The molecule contains a tetrazoline core (a five-membered ring with four nitrogen atoms) substituted with a carboxamide group and an N-(2-chloroethyl) side chain. Such structural motifs are common in anticancer agents, particularly nitrosoureas and alkylating agents, which are well-documented in the evidence .

Properties

CAS No. |

102339-11-7 |

|---|---|

Molecular Formula |

C4H7ClN6O |

Molecular Weight |

190.59 g/mol |

IUPAC Name |

5-amino-N-(2-chloroethyl)tetrazole-1-carboxamide |

InChI |

InChI=1S/C4H7ClN6O/c5-1-2-7-4(12)11-3(6)8-9-10-11/h1-2H2,(H,7,12)(H2,6,8,10) |

InChI Key |

ADOXSTLMWXMWLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)NC(=O)N1C(=NN=N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU, Lomustine) and other nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea , BCNU). Key differences include:

- Core Structure : Nitrosoureas feature a nitrosourea backbone, whereas the target compound has a tetrazoline ring.

- Reactive Moieties : Both classes contain 2-chloroethyl groups, which are critical for alkylating DNA (e.g., forming DNA crosslinks) . However, nitrosoureas also undergo hydrolysis to generate isocyanates, enabling carbamoylation of proteins .

Mechanisms of Action

- Alkylation : The 2-chloroethyl group in both nitrosoureas and the target compound likely mediates alkylation of DNA bases (e.g., guanine N7), disrupting replication .

- Carbamoylation: Unique to nitrosoureas, this process modifies proteins (e.g., glutathione reductase) via isocyanate intermediates, enhancing cytotoxicity but also toxicity . The tetrazoline derivative may lack this dual mechanism unless its imino group participates in similar reactions.

Physicochemical Properties and Pharmacokinetics

Table 1: Comparative Properties of 2-Chloroethyl-Containing Compounds

Key Research Findings

- Alkylating vs. Carbamoylating Activity: In nitrosoureas, alkylating activity correlates with L1210 cell kill, while carbamoylating activity increases toxicity . For the tetrazoline derivative, alkylation would dominate its mechanism unless the imino group forms reactive intermediates.

- Metabolism : Nitrosoureas degrade into cyclohexylamine and isocyanates, detected in rodent studies . The tetrazoline compound’s metabolism remains speculative but may involve cleavage of the chloroethyl group or tetrazoline ring oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.